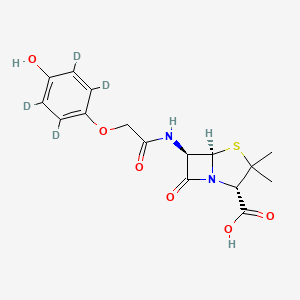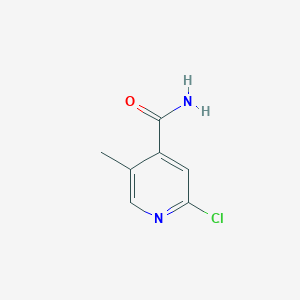
2-Chloro-5-methylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of isonicotinamide, where a chlorine atom is substituted at the 2-position and a methyl group at the 5-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylisonicotinamide typically involves the chlorination of 5-methylisonicotinamide. One common method is the reaction of 5-methylisonicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_8\text{N}_2\text{O} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_7\text{ClN}_2\text{O} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-azido-5-methylisonicotinamide or 2-thiocyanato-5-methylisonicotinamide.
Oxidation: Formation of 2-chloro-5-methylisonicotinic acid.
Reduction: Formation of this compound amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methylisonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methylisonicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-methylisonicotinamide
- 2-Chloro-N,N-diethylnicotinamide
- 2-Chloro-N,N-dimethylaniline
Uniqueness
2-Chloro-5-methylisonicotinamide is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methyl group can influence the electron density of the ring, affecting the compound’s reactivity in substitution and oxidation reactions .
Eigenschaften
Molekularformel |
C7H7ClN2O |
|---|---|
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
2-chloro-5-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI-Schlüssel |
WVCNTOOCMJNROL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


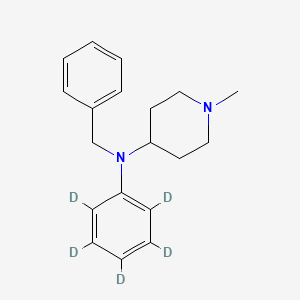

![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)
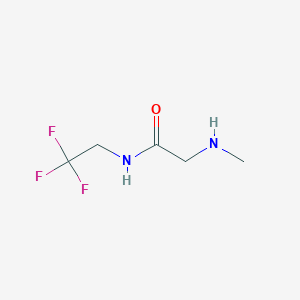
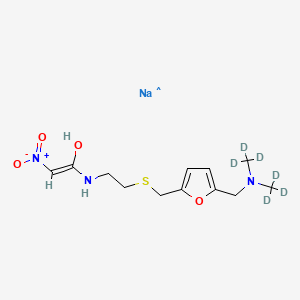
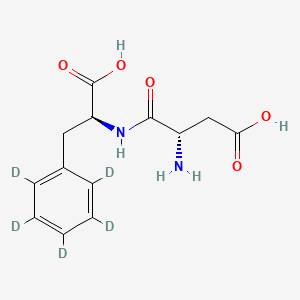
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)
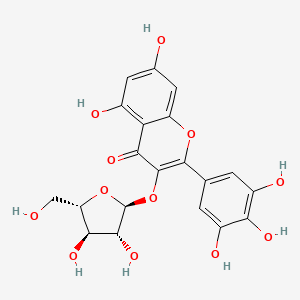


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
